molecular formula C17H14ClNOS B1530991 6-Ethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160257-16-8

6-Ethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

Cat. No.: B1530991
CAS No.: 1160257-16-8
M. Wt: 315.8 g/mol
InChI Key: HACLTKPSGKHZMX-UHFFFAOYSA-N
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Description

6-Ethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a complex organic compound characterized by its molecular formula C17H14ClNOS. This compound is part of the quinoline family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core can then be functionalized with the appropriate substituents, such as the ethyl group and the 5-methyl-2-thienyl moiety, through subsequent reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives, which are valuable in organic synthesis and materials science.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Dihydroquinoline Derivatives: Resulting from reduction reactions.

  • Substituted Quinolines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, 6-Ethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its derivatives can be used to probe biological pathways and develop new therapeutic agents.

Medicine: Quinoline derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore the medicinal potential of this compound and its derivatives in treating various diseases.

Industry: In the materials science industry, quinoline derivatives are used in the development of advanced materials, such as organic semiconductors and photovoltaic materials

Mechanism of Action

The mechanism by which 6-Ethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The quinoline core can bind to these targets, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 6-Ethyl-2-thienylquinoline-4-carbonyl chloride: Similar structure but lacks the 5-methyl group.

  • 2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride: Lacks the ethyl group at the 6-position.

  • 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride: Similar structure but with a different position of the methyl group on the thiophene ring.

Uniqueness: 6-Ethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. This arrangement allows for distinct interactions with biological targets and materials, making it a valuable compound for research and application.

Properties

IUPAC Name

6-ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS/c1-3-11-5-6-14-12(8-11)13(17(18)20)9-15(19-14)16-7-4-10(2)21-16/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACLTKPSGKHZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201187394
Record name 6-Ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160257-16-8
Record name 6-Ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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